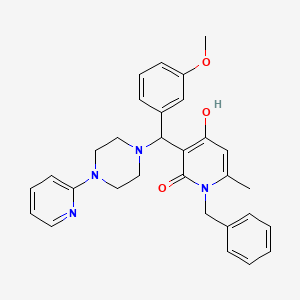![molecular formula C22H22BrN5O B14972881 N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14972881.png)
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzyl group via a benzylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- N-benzyl-6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine
- N-benzyl-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine
- N-benzyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine
Uniqueness
N-benzyl-6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the 2-bromobenzoyl group, which can impart distinct chemical and biological properties. This bromine atom can influence the compound’s reactivity and binding affinity, making it a valuable compound for specific applications .
特性
分子式 |
C22H22BrN5O |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C22H22BrN5O/c23-19-9-5-4-8-18(19)22(29)28-14-12-27(13-15-28)21-11-10-20(25-26-21)24-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,24,25) |
InChIキー |
ANAZDIDTMRZBHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-6-phenyl-N-(3-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972802.png)

![1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone](/img/structure/B14972809.png)

![N-(2,4-difluorophenyl)-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14972816.png)
![N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide](/img/structure/B14972821.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14972823.png)
![3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14972838.png)
![2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972841.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972847.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B14972858.png)
![N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]methyl}-2-methoxyacetamide](/img/structure/B14972864.png)
![3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972873.png)
